molecular formula C9H10N2 B3280975 6-Ethyl-1H-benzo[d]imidazole CAS No. 72572-18-0

6-Ethyl-1H-benzo[d]imidazole

Cat. No.: B3280975
CAS No.: 72572-18-0
M. Wt: 146.19 g/mol
InChI Key: LKXXWIRKYZPMMS-UHFFFAOYSA-N
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Description

6-Ethyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol. It features the core benzimidazole structure, a bicyclic aromatic system comprising a benzene ring fused to an imidazole ring, substituted with an ethyl group at the 6-position. The benzimidazole pharmacophore is a privileged scaffold in medicinal chemistry due to its resemblance to naturally occurring purine nucleotides, which facilitates interaction with various biological targets. Benzimidazole derivatives are extensively investigated for their wide range of pharmacological activities, with a significant emphasis on their potential as anticancer agents. These compounds can function through multiple mechanisms, including DNA minor groove binding, inhibition of topoisomerase enzymes, and modulation of kinase activity. The structural flexibility of the benzimidazole core allows for synthetic modifications that fine-tune properties like lipophilicity and binding affinity, making it a versatile template for drug discovery. In research settings, this compound serves as a valuable synthetic intermediate for the development of novel therapeutic candidates. The ethyl substituent at the 6-position can enhance the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties. This compound can be synthesized via condensation and cyclization reactions, typically from substituted o-phenylenediamine derivatives and carbonyl compounds. Its structure can be confirmed using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. As with all compounds of this class, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXXWIRKYZPMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for 6 Ethyl 1h Benzo D Imidazole

Established Synthetic Routes and Reaction Mechanisms

Traditional methods for synthesizing the benzimidazole (B57391) core are well-documented and widely applied. These routes primarily involve the reaction of an o-phenylenediamine (B120857) derivative with a one-carbon synthon, such as a carboxylic acid or an aldehyde.

Cyclocondensation is a foundational method for benzimidazole synthesis. This approach involves the reaction of 4-ethyl-1,2-phenylenediamine with a suitable carboxylic acid or its derivative, which provides the C2 carbon of the imidazole (B134444) ring. The reaction proceeds via the formation of an N-acyl intermediate, followed by an intramolecular cyclization with the elimination of water to form the imidazole ring.

One of the most direct applications of this method is the reaction with formic acid to yield the parent 6-Ethyl-1H-benzo[d]imidazole. The use of other carboxylic acids would result in a substitution at the 2-position of the benzimidazole core. High temperatures and acidic conditions are often required to drive the dehydration and cyclization steps. semanticscholar.orgresearchgate.netresearchgate.net

Table 1: Representative Cyclocondensation Conditions for Benzimidazole Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Yield
o-phenylenediamine Formic Acid Reflux 1H-benzo[d]imidazole High
4-methyl-1,2-phenylenediamine Formic Acid ZnO nanoparticles, 70°C 5-Methyl-1H-benzimidazole 94% researchgate.net

Note: This table presents general conditions applicable to the synthesis of this compound using 4-ethyl-1,2-phenylenediamine as the starting material.

The Phillips-Ladenburg synthesis, commonly known as the Phillips reaction, is a specific and highly effective variation of the cyclocondensation method. semanticscholar.orgcolab.ws It typically involves heating an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, such as 4N hydrochloric acid. colab.ws The acidic medium catalyzes the condensation and subsequent intramolecular cyclization to form the benzimidazole ring.

The mechanism involves the initial formation of an amide between one of the amino groups of the diamine and the carboxylic acid. The acidic environment then protonates the carbonyl oxygen of the amide, making the carbon more electrophilic and facilitating the nucleophilic attack by the second amino group, leading to ring closure and dehydration. This method is particularly effective for producing 2-alkyl-substituted benzimidazoles. For the synthesis of this compound, formic acid would be the reagent of choice.

Oxidative cyclization provides an alternative route that utilizes aldehydes as the C1 source. In this two-step, one-pot process, 4-ethyl-1,2-phenylenediamine first condenses with an aldehyde to form a Schiff base intermediate. This intermediate is then subjected to an in-situ oxidative cyclodehydrogenation to yield the final benzimidazole product. researchgate.net

A variety of oxidizing agents can be employed for this purpose, including air, hydrogen peroxide (H2O2), hypervalent iodine compounds, or metal salts like copper acetate. semanticscholar.orgresearchgate.netorganic-chemistry.org The choice of oxidant can influence reaction conditions and yields. Some modern variations utilize catalysts to facilitate the oxidation, often under milder conditions.

Table 2: Oxidizing Systems for the Synthesis of 2-Substituted Benzimidazoles

Aldehyde Oxidant Catalyst/Solvent Reaction Time Yield
Aromatic Aldehydes Air Ethanol, Reflux 16 h Good researchgate.net
Aryl Aldehydes H2O2 HCl, Acetonitrile (B52724) Short Excellent organic-chemistry.org
Aromatic Aldehydes tert-Butyl nitrite Tetrahydrofuran 0.5 h 80% semanticscholar.org

Note: This table illustrates general methodologies adaptable for synthesizing 2-substituted-6-ethyl-1H-benzo[d]imidazoles.

Advanced Synthetic Techniques

To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. These include microwave-assisted synthesis and the use of novel catalysts to improve reaction efficiency and sustainability.

Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically reducing reaction times and often improving product yields. jocpr.com In the synthesis of benzimidazoles, microwave energy efficiently heats the polar reactants and solvents, leading to a rapid increase in temperature and reaction rate. jocpr.comtandfonline.comeurekaselect.com

This technique has been successfully applied to the condensation of o-phenylenediamines with both carboxylic acids and aldehydes. dergipark.org.trnih.gov For instance, reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. eurekaselect.com This acceleration is due to the efficient and uniform heating of the reaction mixture, which minimizes the formation of side products. jocpr.com Catalyst-free, microwave-assisted methods have been developed that offer high yields (94-98%) in just 5 to 10 minutes, presenting a significant improvement in efficiency and aligning with the principles of green chemistry. eurekaselect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement
o-phenylenediamine + Aldehyde Several hours 30 seconds - 2 minutes Significant jocpr.com
o-phenylenediamine + Carboxylic Acid Hours 5 - 15 minutes Often higher yields eurekaselect.comdergipark.org.tr

The development of novel catalysts has revolutionized benzimidazole synthesis, allowing reactions to proceed under milder conditions with greater selectivity and efficiency. These catalysts can be broadly categorized into metal-based, acid catalysts, and green catalysts.

Metal-Based Catalysts : A wide range of metal catalysts have been explored. Lewis acids such as ZnCl2, and nanoparticles of ZnO, Fe2O3, and MnO2 have been shown to effectively catalyze the condensation of o-phenylenediamines with aldehydes. researchgate.net For example, ZnO nanoparticles have been used to produce 5-substituted benzimidazoles from the corresponding diamine and formic acid at 70°C with yields exceeding 94%. researchgate.net Cobalt nanocomposites have also been used for the coupling of phenylenediamines and aldehydes, offering high yields and the advantage of catalyst recyclability.

Acid Catalysts : Both Brønsted and Lewis acids are effective catalysts. Strong acids like chlorosulfonic acid and p-toluenesulfonic acid have been used to promote the cyclization of diamines with aldehydes, often under solvent-free or grinding conditions, leading to high yields and simple product isolation.

Green Catalysts : In line with the principles of sustainable chemistry, recent research has focused on eco-friendly catalysts. Ferrous sulfate has been employed as a mild and readily available catalyst for the one-pot synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. wisdomlib.org Even natural extracts, such as that from beetroot (Beta vulgaris L.), have been shown to act as an effective acidic catalytic medium for this transformation, highlighting a move towards more sustainable synthetic routes. plantsjournal.com

Table 4: Overview of Catalytic Approaches for Benzimidazole Synthesis

Catalyst Type Example Catalyst Reactants Key Advantages
Metal Nanoparticles ZnO NPs 4-substituted-1,2-phenylenediamine + Formic Acid High yields (94-98%), mild conditions researchgate.net
Metal Nanoparticles Nano-Fe2O3 o-phenylenediamine + Aldehydes High efficiency, aqueous medium, recyclable
Lewis Acid Er(OTf)3 o-phenylenediamine + Aldehydes High selectivity, green solvent (water) beilstein-journals.org
Solid Acid Chlorosulfonic acid o-phenylenediamine + Aldehydes Good to excellent yields, mild conditions
Green Catalyst Ferrous Sulfate (FeSO4) o-phenylenediamine + Aldehydes Eco-friendly, high chemo-selectivity wisdomlib.org

Catalytic Approaches (e.g.,[2][5][6])

Transition Metal Catalysis

Transition metal catalysis offers a powerful tool for the synthesis of benzimidazoles, proceeding under milder conditions than traditional acid-catalyzed methods. Various catalysts based on cobalt, copper, iron, and palladium have been effectively employed for the synthesis of the benzimidazole core. These catalysts typically facilitate the dehydrogenative coupling of o-phenylenediamines with alcohols or the condensation with aldehydes.

A cobalt nanocomposite catalyst, for instance, has been used for the coupling of phenylenediamines and aldehydes, demonstrating broad substrate scope and high yields. nih.gov The proposed mechanism involves the catalyst activating the aldehyde and facilitating the cyclization and subsequent dehydrogenation of the dihydrobenzimidazole intermediate to furnish the final product. nih.gov Similarly, iron-containing magnesium oxide (Fe/MgO) has been shown to be an efficient, recyclable heterogeneous catalyst for the reaction between o-phenylenediamine and various aldehydes at room temperature, offering high yields in short reaction times. nih.gov

While specific data for this compound is not extensively detailed, the reaction conditions for analogous compounds provide a clear framework.

CatalystReactantsSolventTemperature (°C)TimeYield (%)
Fe/MgOo-phenylenediamine, p-chlorobenzaldehydeMethanolRoom Temp.25 min94
Co/MgOo-phenylenediamine, p-chlorobenzaldehydeMethanolRoom Temp.45 min89
Cu/MgOo-phenylenediamine, p-chlorobenzaldehydeMethanolRoom Temp.60 min85
Pd-Catalyst4-bromo-1,2-diaminobenzene, 2-nitrobenzaldehydeNitrobenzene1808 h35

Table represents data for the synthesis of various benzimidazole derivatives using transition metal catalysts as reported in the literature. nih.govbeilstein-journals.org

Nanoparticle Catalysis (e.g., ZnO-NPs)

The use of nanoparticle catalysts represents a significant advancement in chemical synthesis, offering high surface-area-to-volume ratios and enhanced catalytic activity. Zinc oxide nanoparticles (ZnO-NPs) have emerged as an effective, reusable, and eco-friendly catalyst for the synthesis of benzimidazoles. acs.org The mechanism involves the ZnO nanoparticle acting as a Lewis acid, activating the aldehyde's carbonyl group for nucleophilic attack by the o-phenylenediamine. acs.org This is followed by an intramolecular cyclization and dehydration to yield the benzimidazole product. acs.org

Studies have shown that ZnO-NPs can catalyze the cyclocondensation of substituted aromatic aldehydes and o-phenylenediamine, resulting in higher yields and shorter reaction times compared to traditional methods. acs.org Other nanoparticles, such as those made of gold (AuNPs) and tin oxide (SnO2), have also been successfully employed. nih.gov Gold nanoparticles supported on titanium dioxide (Au/TiO2), for example, are highly active for the selective synthesis of 2-substituted benzimidazoles at ambient conditions.

CatalystReactantsSolventTemperature (°C)TimeYield (%)
ZnO-NPs (0.02 mol%)o-phenylenediamine, SalicylaldehydeEthanol7015 min95
TiO2-NPs (0.02 mol%)o-phenylenediamine, SalicylaldehydeEthanol702 h60
SnO2-NPs (1 mol%)o-phenylenediamine, 4-NitrobenzaldehydeEthanolRoom Temp.15 min95
Au/TiO2o-phenylenediamine, 4-MethylbenzaldehydeCHCl3:MeOH (3:1)Room Temp.1 h98

Table illustrates the efficacy of various nanoparticle catalysts in the synthesis of benzimidazole derivatives. acs.orgnih.gov

Green Chemistry Principles in Synthesis

The synthesis of this compound can be approached through several green chemistry principles to minimize environmental impact. These principles include the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions.

Aqueous Media : Water is an ideal green solvent. The use of catalysts like erbium(III) triflate (Er(OTf)3) has been shown to promote benzimidazole synthesis in water, offering an environmentally benign alternative to organic solvents. beilstein-journals.org

Solvent-Free Conditions : Performing reactions without a solvent minimizes waste and simplifies product purification. Various solid acid catalysts, including alumina-sulfuric acid and p-toluenesulfonic acid, have been used to catalyze the condensation of o-phenylenediamines and aldehydes under solvent-free conditions, often with grinding or microwave irradiation to facilitate the reaction. wikipedia.org

Energy Efficiency : Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating methods.

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of this compound is the control of regioselectivity. The starting material, 4-ethyl-1,2-phenylenediamine, has two non-equivalent amino groups. The condensation reaction with a C1 synthon can occur at either the amino group para to the ethyl group or the amino group meta to the ethyl group. This leads to the formation of two constitutional isomers: this compound and 5-Ethyl-1H-benzo[d]imidazole.

Controlling the outcome to favor one isomer over the other is a complex problem. The electronic and steric differences between the two amino groups are subtle, and as a result, the reaction often yields a mixture of the 5(6)-substituted products. nih.gov The literature does not provide a widely accepted, high-yielding method to direct the cyclization to exclusively form the 6-ethyl isomer. Achieving regioselectivity would likely depend on fine-tuning reaction conditions to exploit the minor differences in nucleophilicity of the two amino groups, potentially through:

Steric Hindrance : Utilizing a bulky aldehyde or a sterically demanding catalyst might favor reaction at the less hindered amino group.

Directing Groups : Pre-functionalizing one of the amino groups with a removable directing group could block one site, forcing the reaction to occur at the other, although this adds steps to the synthesis.

Kinetic vs. Thermodynamic Control : Running the reaction under kinetic control (low temperature, short reaction time) might favor the product that forms faster, while thermodynamic control (higher temperature, longer reaction time, reversible conditions) would favor the more stable isomer. However, the stability difference between the 5-ethyl and 6-ethyl isomers is expected to be minimal, making thermodynamic control challenging.

Investigation of Reaction Kinetics and Thermodynamics

Understanding the reaction kinetics and thermodynamics is crucial for optimizing the synthesis of this compound. While specific studies on this exact molecule are scarce, kinetic investigations on analogous benzimidazole syntheses provide a valuable model.

A study on the synthesis of 2-phenyl-1H-benzo[d]imidazole catalyzed by xylose found that the reaction follows second-order kinetics, being first-order with respect to both the o-phenylenediamine and the aldehyde. The progress of such reactions can be monitored using UV-Vis spectrophotometry by observing the increase in absorbance corresponding to the formation of the benzimidazole chromophore.

From temperature-dependent kinetic studies, the activation energy (Ea) and thermodynamic activation parameters can be determined using the Arrhenius and Eyring equations, respectively.

Key Parameters:

Activation Energy (Ea) : The minimum energy required to initiate the reaction.

Enthalpy of Activation (ΔH‡) : The change in heat content in going from reactants to the transition state.

Entropy of Activation (ΔS‡) : The change in disorder in forming the transition state. A negative value suggests a more ordered transition state, which is typical for bimolecular reactions.

For the xylose-catalyzed synthesis of 2-phenyl-1H-benzo[d]imidazole, the following activation parameters were reported: Ea = 49.38 kJ/mol, ΔH‡ = 46.59 kJ/mol, ΔS‡ = -151.02 J/mol·K, and ΔG‡ = 94.49 kJ/mol. These values indicate an associative mechanism leading to a highly organized transition state, which is consistent with the proposed condensation pathway. Similar investigations for this compound would be essential for process optimization and scale-up.

Purity Enhancement and Isolation Techniques (e.g., Preparative HPLC)

The primary challenge in the purification of this compound is its separation from the 5-Ethyl-1H-benzo[d]imidazole isomer, which is often formed concurrently. Due to their similar structures and physical properties (e.g., polarity, boiling point), separation by standard techniques like distillation or simple recrystallization can be ineffective.

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for such challenging separations. This technique utilizes a high-efficiency chromatographic column to separate components of a mixture with high resolution.

The process involves:

Method Development : An analytical scale HPLC method is first developed to achieve baseline separation of the two isomers. This involves screening different stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., mixtures of acetonitrile and water with acid modifiers like formic acid).

Scale-Up : The optimized analytical method is then scaled up to a preparative column, which has a larger diameter and can handle higher sample loads.

Fraction Collection : As the separated compounds elute from the column, a detector signals a fraction collector to collect the pure isomer fractions.

Solvent Removal : The solvent is removed from the collected fractions, typically by rotary evaporation, to yield the pure, isolated this compound.

This technique is highly effective for isolating pure compounds, even from complex mixtures containing closely related isomers, making it an indispensable tool for obtaining high-purity this compound for research or further use.

Chemical Reactivity and Derivatization of 6 Ethyl 1h Benzo D Imidazole

Electrophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. In 6-Ethyl-1H-benzo[d]imidazole, these reactions are expected to occur on the benzene (B151609) ring. The regiochemical outcome is controlled by the directing effects of the existing substituents: the fused imidazole (B134444) ring and the C6-ethyl group.

The imidazole portion acts as an activating group, though its influence is complex due to its ability to be protonated under acidic conditions, which deactivates the ring. The ethyl group at the C6 position is a classical activating, ortho-, para-directing group due to hyperconjugation and inductive effects. Consequently, electrophilic attack is predicted to be directed primarily to the C5 and C7 positions, which are ortho and para to the imidazole moiety and ortho to the ethyl group.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like Cl₂, Br₂, or N-halosuccinimides.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃) youtube.com.

The N-H proton of the imidazole ring is acidic, making the N1 position a site for electrophilic substitution after deprotonation with a base youtube.com.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is predictive, based on established principles of electrophilic aromatic substitution.

ReactionTypical ReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄6-Ethyl-5-nitro-1H-benzo[d]imidazole and 6-Ethyl-7-nitro-1H-benzo[d]imidazole
BrominationBr₂, FeBr₃5-Bromo-6-ethyl-1H-benzo[d]imidazole and 7-Bromo-6-ethyl-1H-benzo[d]imidazole
Friedel-Crafts AcylationRCOCl, AlCl₃1-(6-Ethyl-1H-benzo[d]imidazol-5-yl)ethan-1-one and 1-(6-Ethyl-1H-benzo[d]imidazol-7-yl)ethan-1-one

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the benzimidazole (B57391) core are less common than electrophilic substitutions and typically require the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. Given that this compound possesses an electron-donating ethyl group, the benzene ring is deactivated for nucleophilic aromatic substitution.

However, nucleophilic substitution is a key strategy in the synthesis of many benzimidazole derivatives. For instance, the reaction of a substituted o-phenylenediamine (B120857) with various reagents is a common route to functionalized benzimidazoles nih.govresearchgate.net. For example, 5-chloro-2-nitroacetanilide can undergo nucleophilic substitution with piperazines, followed by reduction and cyclization to form complex benzimidazole structures nih.gov.

Oxidation and Reduction Pathways

The benzimidazole ring system is generally stable to mild oxidizing and reducing conditions.

Oxidation: The most susceptible part of the this compound molecule to oxidation is the ethyl side chain. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can potentially oxidize the ethyl group to an acetyl group or, under more vigorous conditions, to a carboxylic acid group (forming 1H-benzo[d]imidazole-6-carboxylic acid). The synthesis of benzimidazoles often involves an oxidative cyclization step where an oxidizing agent is used to facilitate ring closure from an o-phenylenediamine and an aldehyde nih.govacs.org. The electrochemical oxidation of the benzimidazole precursor o-phenylenediamine has been studied, showing complex, pH-dependent behavior that can lead to polymerization researchgate.net.

Reduction: The aromatic benzimidazole core is resistant to reduction. Catalytic hydrogenation (e.g., with H₂/Pd/C) under mild conditions typically does not affect the aromatic rings. However, under high pressure and temperature, the benzene and imidazole rings can be reduced. A more common and synthetically useful reduction involves substituents on the benzimidazole ring. For example, nitro-substituted benzimidazoles can be readily reduced to the corresponding amino-benzimidazoles using reagents like SnCl₂/HCl, H₂/Pd/C, or Ni-Al alloy nih.govacs.org. This reaction is a cornerstone for the further derivatization of the benzimidazole scaffold nih.govacs.org.

Functionalization at Various Ring Positions

The this compound scaffold offers several distinct positions for functionalization, allowing for the synthesis of a wide array of derivatives.

N1-Position: The imidazole N-H proton is acidic and can be removed by a base (like NaH) to form an anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-alkylation, N-acylation, or N-sulfonylation. This is one of the most common strategies for derivatizing benzimidazoles nih.govnih.gov.

C2-Position: The C2 carbon, situated between the two nitrogen atoms, is the most electrophilic carbon in the imidazole ring and is also susceptible to deprotonation by strong bases (e.g., organolithium reagents). The resulting C2-lithiated species can be trapped with various electrophiles. Furthermore, modern synthetic methods, such as rhodium(I)-catalyzed C-H activation, allow for selective alkylation at the C2 position nih.gov. Enantioselective C2-allylation has also been achieved using copper hydride catalysis nih.gov.

C4, C5, and C7-Positions: As discussed in Section 3.1, these positions on the benzene ring are accessible through electrophilic aromatic substitution, with the regioselectivity governed by the directing effects of the existing substituents.

Table 2: Overview of Functionalization Strategies for the Benzimidazole Core

Ring PositionType of ReactionTypical Reagents/CatalystsResulting Functional Group
N1Alkylation/AcylationBase (e.g., NaH, K₂CO₃) followed by Alkyl/Acyl HalideN-Alkyl, N-Acyl
C2C-H Activation/AlkylationRhodium(I) or Copper(I) catalystsC-Alkyl, C-Allyl
C2Deprotonation/Electrophilic QuenchStrong base (e.g., n-BuLi) followed by an electrophileVarious C-substituents
C5 / C7Electrophilic SubstitutionHNO₃/H₂SO₄, Br₂, etc.-NO₂, -Br, etc.

Formation of Coordination Complexes and Ligand Behavior

Benzimidazole and its derivatives are well-established ligands in coordination chemistry . They typically act as monodentate ligands, coordinating to metal ions through the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole ring jocpr.com. The N1-H proton can also be removed, allowing the benzimidazolate anion to act as a bridging ligand between two metal centers.

The primary interaction between a benzimidazole ligand like this compound and a metal ion is the formation of a coordinate covalent bond. The imine nitrogen (N3) acts as a Lewis base, donating its lone pair of electrons to an empty orbital on the metal ion (a Lewis acid) jocpr.com. This sigma-donation is the principal component of the metal-ligand bond.

The formation of the complex can alter the electronic properties of both the ligand and the metal. For example, coordination can decrease the polarity of the metal cation due to the partial sharing of its positive charge with the nitrogen donor atom and the delocalization of π-electrons throughout the chelate ring system nih.gov. Spectroscopic techniques such as FT-IR are valuable for studying this interaction; a shift in the ν(C=N) stretching frequency upon coordination is indicative of the nitrogen atom's involvement in bonding to the metal center researchgate.net.

The geometry of the resulting metal complex is determined by several factors, including the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of the ligands. Benzimidazole ligands have been incorporated into complexes with a variety of geometries.

Octahedral: Common for many transition metals like Co(II), Ni(II), and Cu(II), often with a stoichiometry of [M(L)ₓ(Y)ₙ] where L is the benzimidazole ligand and Y may be other ligands like water or halides nih.govnih.gov.

Tetrahedral: Observed for complexes such as those with Ni(II) and Zn(II) jocpr.comnih.gov.

Square Planar: Reported for Cu(II) complexes jocpr.com.


Computational and Theoretical Investigations of 6 Ethyl 1h Benzo D Imidazole

Quantum Chemical Calculations

Aromaticity Studies (e.g., NICS Calculations)

Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a specific number of delocalized π-electrons. The Nucleus Independent Chemical Shift (NICS) calculation is a widely used computational method to evaluate the aromatic character of a molecule. github.io It works by calculating the magnetic shielding at a specific point in space, typically the center of a ring. github.io

Table 1: Illustrative NICS(1) Values for Aromatic Systems This table provides example values to illustrate how NICS calculations are typically presented. NICS(1) refers to the calculation performed 1 Å above the plane of the ring.

Ring SystemCalculated NICS(1) (ppm)Aromatic Character
Benzene (B151609) Ring (in Benzimidazole)-9.0 to -11.0Aromatic
Imidazole (B134444) Ring (in Benzimidazole)-12.0 to -14.0Aromatic

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For benzimidazole (B57391) derivatives, these studies are instrumental in predicting how they might interact with biological targets. nih.govacs.org Molecular docking, a key component of molecular modeling, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua This is particularly useful in drug discovery for understanding how a ligand, such as a benzimidazole derivative, might bind to the active site of a protein or enzyme. rsc.org

Binding Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, DNA)

The benzimidazole scaffold is a common feature in molecules that interact with a wide array of biological macromolecules. Docking studies on various benzimidazole derivatives have revealed their potential to bind to enzymes, receptors, and DNA. acs.orgnih.govnih.gov These interactions are typically stabilized by a network of non-covalent forces.

Enzymes: Benzimidazole derivatives have been shown to interact with the active sites of various enzymes. For instance, studies have explored their binding to kinases like EGFR, HER2, and CDK2, as well as Human Topoisomerase I. acs.orgnih.gov The interactions often involve hydrogen bonds between the imidazole N-H group and amino acid residues in the enzyme's active site, as well as π-π stacking between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine. nih.gov

DNA: Certain bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands. nih.gov They form stable complexes through hydrogen bonding, electrostatic interactions, and van der Waals forces with the DNA base pairs. nih.gov Computational docking can elucidate the specific binding mode and sequence preference of such compounds. acs.org

Table 2: Examples of Docking Studies on Benzimidazole Derivatives with Biological Targets

Benzimidazole Derivative ClassBiological TargetKey Interactions Observed
Substituted 1H-benzo[d]imidazolesHuman Topoisomerase I (Hu-TopoI)Hydrogen bonding, π-π stacking with DNA base pairs and amino acid residues. acs.org
Benzimidazole-hydrazone hybridsEGFR, HER2, CDK2 KinasesMultiple hydrogen bonds and hydrophobic interactions within the kinase domain. nih.gov
2,5,6-trisubstituted benzimidazolesFtsZ (Filamenting temperature-sensitive protein Z)Interactions targeting the crucial bacterial cell division protein. nih.gov
N-substituted benzimidazolesDihydrofolate reductase (DHFR)Hydrogen bonding and electrostatic interactions. nih.gov

These studies on related compounds suggest that 6-Ethyl-1H-benzo[d]imidazole could also form stable complexes with various biological targets, driven by similar types of molecular interactions.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the ethyl group at the C6 position relative to the planar benzimidazole ring.

Computational methods, such as Density Functional Theory (DFT), are used to perform energy minimization. nih.gov This process calculates the potential energy for different conformations to identify the most stable, lowest-energy structure. nih.gov For the 6-ethyl substituent, rotation around the C-C single bond connecting it to the ring would be analyzed to find the rotational barrier and the most favorable dihedral angle. The optimized molecular structure often corresponds to a local or global minimum on the potential energy surface. nih.gov

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of molecules. By analyzing the electronic structure, one can identify sites that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): MESP maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps use a color scale to indicate electron-rich regions (typically red or yellow), which are prone to electrophilic attack, and electron-poor regions (typically blue), which are susceptible to nucleophilic attack. For this compound, MESP analysis would likely show negative potential around the nitrogen atoms of the imidazole ring, indicating these are likely sites for protonation or coordination to metal ions.

Table 3: Illustrative Global Reactivity Descriptors for a Benzimidazole Scaffold This table provides an example of reactivity descriptors that can be calculated to predict chemical behavior.

DescriptorDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOPredicts chemical stability and reactivity
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the power to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution

These computational analyses provide a comprehensive theoretical framework for understanding the chemical properties and potential applications of this compound.

Advanced Spectroscopic Characterization and Mechanistic Insights

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Structural Features

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of benzimidazole (B57391) derivatives. The spectra are defined by characteristic vibrations of the fused ring system and its substituents.

For N-unsubstituted benzimidazoles, the N-H stretching vibration is a prominent feature, typically observed in the FT-IR spectrum as a band in the region of 3100-3400 cm⁻¹. For the closely related analogue, 2-Ethyl-1H-benzo[d]imidazole, this N-H stretching vibration appears at 3192 cm⁻¹ rsc.org. The C=N stretching vibration within the imidazole (B134444) ring generally appears in the 1590-1630 cm⁻¹ range semanticscholar.org. Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ spectral window mdpi.com. The ethyl group would contribute characteristic aliphatic C-H stretching bands, typically below 3000 cm⁻¹, as well as bending vibrations at lower wavenumbers.

Computational studies, often employing Density Functional Theory (DFT), are used alongside experimental data to perform detailed vibrational assignments through Potential Energy Distribution (PED) analysis mdpi.com. This combined approach allows for a comprehensive understanding of the fundamental vibrational modes of the molecule.

Table 1: Expected Vibrational Frequencies for 6-Ethyl-1H-benzo[d]imidazole

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Reference
Imidazole N-H Stretching ~3192 rsc.org
Imidazole C=N Stretching 1590 - 1630 semanticscholar.org
Benzene C=C Aromatic Stretching 1400 - 1600 mdpi.com
Ethyl C-H Aliphatic Stretching ~2850 - 2960 General

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Tautomerism

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound in solution and the solid state. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For the structural isomer 2-Ethyl-1H-benzo[d]imidazole, the ¹H NMR spectrum in DMSO-d₆ shows a characteristic downfield signal for the N-H proton at approximately 12.13 ppm rsc.org. The protons of the ethyl group appear as a quartet for the methylene (B1212753) (-CH₂) group around 2.80 ppm and a triplet for the methyl (-CH₃) group around 1.30 ppm rsc.org. The aromatic protons on the benzene ring typically resonate between 7.0 and 7.6 ppm rsc.orgnih.gov.

The ¹³C NMR spectrum for 2-Ethyl-1H-benzo[d]imidazole shows a signal for the C2 carbon at ~156.05 ppm, with aromatic carbons appearing between 115 and 141 ppm rsc.org. The ethyl group carbons are observed in the upfield region, with the -CH₂ at ~21.89 ppm and the -CH₃ at ~12.14 ppm rsc.org.

To resolve ambiguities in signal assignment, experimental NMR data is often compared with theoretical chemical shifts calculated using quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework beilstein-journals.orgnih.govresearchgate.net. These calculations can predict the ¹H and ¹³C chemical shifts for isolated molecules or include solvent effects beilstein-journals.orgnih.gov. A strong correlation between the calculated and experimental values confirms the structural assignment and provides a deeper understanding of the electronic structure nih.govencyclopedia.pub. This theoretical-experimental approach is decisive in assigning signals for tautomeric positions that may be non-equivalent in certain conditions beilstein-journals.orgnih.gov.

N-unsubstituted benzimidazoles, such as this compound, exist in a dynamic equilibrium between two tautomeric forms (6-ethyl and 5-ethyl isomers) due to the migration of the imidazole proton between the two nitrogen atoms.

In many solvents and at room temperature, this proton exchange is rapid on the NMR timescale. This fast prototropic tautomerism results in a time-averaged spectrum where chemically distinct but interconverting positions become magnetically equivalent beilstein-journals.orgnih.govbeilstein-journals.org. For example, the signals for C4 and C7, as well as C5 and C6, coalesce into single, averaged peaks nih.govbeilstein-journals.org. The observation of a simplified aromatic region in the NMR spectrum of 2-Ethyl-1H-benzo[d]imidazole in DMSO-d₆ suggests such a rapid equilibrium is occurring rsc.org.

In the solid state, this dynamic process is suppressed, and the molecule is "locked" into a single tautomeric form beilstein-journals.orgnih.govmdpi.com. Solid-state NMR (CPMAS NMR) can, therefore, resolve the distinct signals for each carbon and nitrogen atom in the asymmetric unit, providing a clear picture of the molecule's structure in the crystal lattice beilstein-journals.orgnih.govbeilstein-journals.org. The study of tautomeric populations is crucial as the binding affinity of a molecule to a biological target can be dependent on a specific tautomer nih.gov.

Table 2: Representative ¹H and ¹³C NMR Data for an Ethyl-1H-benzo[d]imidazole Analogue (2-Ethyl-1H-benzo[d]imidazole in DMSO-d₆)

Nucleus Chemical Shift (δ, ppm) Multiplicity / Assignment Note
¹H 12.13 s, 1H, N-H
¹H 7.40-7.47 m, 2H, C4-H & C7-H Averaged signal due to tautomerism
¹H 7.07-7.09 m, 2H, C5-H & C6-H Averaged signal due to tautomerism
¹H 2.78-2.83 q, 2H, -CH₂- Ethyl group
¹H 1.28-1.31 t, 3H, -CH₃ Ethyl group
¹³C 156.05 C2
¹³C 141.02 C3a & C7a (averaged) Quaternary carbons
¹³C 120.94 C5 & C6 (averaged)
¹³C 115.38 C4 & C7 (averaged)
¹³C 21.89 -CH₂- Ethyl group
¹³C 12.14 -CH₃ Ethyl group

Data sourced from reference rsc.org for 2-Ethyl-1H-benzo[d]imidazole.

Mass Spectrometry for Fragmentation Pathway Analysis

Electron Impact Mass Spectrometry (EI-MS) provides valuable information on the molecular weight and fragmentation patterns of this compound, which helps to confirm its structure. The molecular ion peak (M⁺) would be observed at m/z 160.

The fragmentation of benzimidazole derivatives often follows characteristic pathways. For 5(6)-alkyl derivatives, a common fragmentation involves the loss of a hydrogen radical to form a stable [M-1]⁺ cation, which is often the base peak rsc.orgacs.org. For the isomer 2-Ethyl-1H-benzo[d]imidazole (M⁺ at m/z 146), the base peak is observed at m/z 145 rsc.org. A subsequent fragmentation for alkyl derivatives is the loss of an alkyl radical via β-cleavage. In the case of an ethyl group, this would correspond to the loss of a methyl radical (•CH₃), leading to a significant fragment ion rsc.org. Another characteristic fragmentation of the benzimidazole core is the elimination of a molecule of hydrogen cyanide (HCN) journalijdr.com.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Ion Fragmentation Pathway
160 [C₁₀H₁₂N₂]⁺ Molecular Ion (M⁺)
159 [C₁₀H₁₁N₂]⁺ [M-H]⁺ (Loss of a hydrogen radical)
145 [C₉H₉N₂]⁺ [M-CH₃]⁺ (Loss of a methyl radical)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a specific crystal structure for this compound is not detailed in the provided search results, the extensive crystallographic data on related benzimidazole derivatives allows for a reliable prediction of its solid-state characteristics mdpi.comnih.govnih.govnih.gov. An X-ray diffraction analysis would confirm the existence of a single, non-exchanging tautomer in the solid phase mdpi.com.

The crystal packing of N-unsubstituted benzimidazoles is predominantly governed by strong intermolecular hydrogen bonds orientaljphysicalsciences.orgresearchgate.net. The most significant interaction is the N-H···N hydrogen bond, where the N-H group of one molecule donates its proton to the lone pair of the sp²-hybridized nitrogen atom of an adjacent molecule nih.govnih.govorientaljphysicalsciences.org. This interaction typically links the molecules into infinite chains or centrosymmetric dimers nih.govnih.govorientaljphysicalsciences.org.

In addition to the primary N-H···N bonds, the crystal structure is further stabilized by a network of weaker interactions. These can include C-H···N, C-H···π, and π-π stacking interactions between the aromatic rings of adjacent molecules nih.govorientaljphysicalsciences.orgrsc.org. The ethyl group may also participate in weak van der Waals forces. The comprehensive analysis of these non-covalent forces, often visualized using Hirshfeld surface analysis, is crucial for understanding the supramolecular architecture and the physical properties of the solid material nih.govnih.govrsc.org.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Properties

The optical properties of this compound, specifically its interaction with ultraviolet and visible light, are dictated by its electronic structure. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy provide critical insights into the electronic transitions and photophysical behavior of the molecule. While specific experimental data for this compound is not extensively documented in publicly available literature, the spectroscopic characteristics can be inferred from studies on the parent 1H-benzo[d]imidazole and its various alkyl- and aryl-substituted derivatives.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of benzimidazole derivatives is characterized by distinct bands arising from π → π* electronic transitions within the aromatic system. The core 1H-benzo[d]imidazole chromophore typically exhibits strong absorption in the ultraviolet region. For instance, a pure sample of 1H-benzimidazole in acetonitrile (B52724) shows characteristic absorption maxima.

The introduction of substituents onto the benzimidazole ring can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and changes in the absorption intensity. An ethyl group at the 6-position is an electron-donating group through induction and hyperconjugation. This donation of electron density to the aromatic system can slightly decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which would be expected to result in a minor bathochromic shift compared to the unsubstituted parent compound.

Studies on various substituted 1H-benzo[d]imidazoles have shown absorption maxima in the range of 250 nm to 355 nm. For example, a series of novel 1H-benzo[d]imidazole derivatives exhibited absorption maxima between 347 and 355 nm nih.gov. Another study on different benzimidazole derivatives reported a peak around 250 nm mdpi.com. The precise λmax for this compound is anticipated to lie within this general range, influenced by the electronic contribution of the ethyl group.

Fluorescence Emission Spectroscopy

Many benzimidazole derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelengths. This fluorescence is a result of the molecule relaxing from the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the absorption spectrum and is Stokes shifted, meaning the emission maximum occurs at a longer wavelength (lower energy) than the absorption maximum.

The fluorescence properties, including the emission wavelength (λem) and quantum yield (ΦF), are sensitive to the molecular structure and the local environment (e.g., solvent polarity). For 1-alkyl-2-substituted benzimidazoles, emission of violet-blue light has been observed in the range of 380 nm to 440 nm, with high fluorescence quantum yields (0.43 to 0.92) in acetonitrile solution njtech.edu.cnasianpubs.orgresearchgate.net. Another study on a different set of 1H-benzo[d]imidazole derivatives reported a broad emission band from 410 nm to 560 nm nih.gov.

For this compound, the ethyl group's electron-donating nature may influence the fluorescence properties. Generally, substituents that enhance the π-conjugation or possess electron-donating characteristics can lead to a red shift in the emission spectrum. Therefore, it is plausible that this compound would exhibit fluorescence in the violet-blue to green region of the spectrum.

Mechanistic Insights

The electronic transitions in benzimidazole derivatives are primarily π → π* in nature, involving the promotion of an electron from a π bonding or non-bonding orbital to a π* anti-bonding orbital. The specific orbitals involved (HOMO and LUMO) and the energy difference between them are influenced by the type and position of substituents on the benzimidazole ring.

Theoretical studies, often employing density functional theory (DFT), are used to model the electronic structure and predict the optical properties of such molecules. These calculations help in understanding the nature of the electronic transitions and correlating them with the observed absorption and emission spectra. For instance, the red shift observed upon certain substitutions can be associated with a decrease in the HOMO-LUMO energy gap nih.gov. The interaction between the electronic states of the benzimidazole chromophore and those of any interacting species (like DNA bases in some studies) can also lead to changes in the absorption spectrum, such as hypochromicity (decreased absorption) or hyperchromicity (increased absorption) nih.gov.

The table below summarizes the observed optical properties for some related substituted benzimidazole compounds to provide a comparative context for the expected properties of this compound.

Compound TypeAbsorption λmax (nm)Emission λem (nm)Solvent
1-Alkyl-2-substituted benzimidazolesNot specified380 - 440Acetonitrile
Various 1H-benzo[d]imidazole derivatives347 - 355410 - 560Not specified
2-Substituted 1H-benzimidazoles~250Not specifiedNot specified
2-(p-tolyl)-1H-benzo[d]imidazole265357HEPES buffer

Mechanistic Studies of Biological Interactions in Vitro / Non Human Cellular Models

Enzyme Inhibition Mechanism and Target Identification

The benzimidazole (B57391) core is a versatile scaffold for designing enzyme inhibitors, capable of engaging in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic contacts within enzyme active sites researchgate.net.

A series of novel benzimidazole derivatives have been identified as potent multi-kinase inhibitors, targeting key enzymes involved in cancer cell signaling pathways. nih.govresearchgate.net These compounds often act as ATP-competitive inhibitors. nih.gov

Notably, certain (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives demonstrated significant inhibitory activity against several important kinases. nih.govresearchgate.net For instance, compounds designated as 6h and 6i in one study were potent against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Compound 6h also showed strong inhibition of Aurora Kinase C (AURKC), while compound 6i was a potent inhibitor of the mammalian Target of Rapamycin (mTOR). nih.gov Another study focused on designing 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are implicated in acute myeloid leukemia (AML). nih.govsemanticscholar.org One of the most potent compounds from this series, 8r , strongly inhibited both wild-type FLT3 and its mutated forms (FLT3-ITD and FLT3-TKD) with nanomolar efficacy. nih.gov

Kinase Inhibition by Benzimidazole Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
Compound 6iCDK2364Roscovitine>728
Compound 6imTOR152Rapamycin208
Compound 8rFLT341.6N/AN/A
Compound 8rFLT3-ITD (W51)22.8N/AN/A
Compound 8rFLT3-TKD (D835Y)5.64N/AN/A

Data sourced from studies on 1H-benzo[d]imidazole derivatives. nih.govnih.gov

Benzimidazole derivatives have been identified as poisons of human Topoisomerase I (Hu Topo I), a critical enzyme for resolving DNA topological stress during replication and transcription. acs.orgnih.gov Unlike catalytic inhibitors, these compounds act by stabilizing the covalent complex formed between Topo I and DNA, which prevents the re-ligation of the cleaved DNA strand and leads to an accumulation of DNA breaks. nih.gov

In one study, a series of novel 1H-benzo[d]imidazoles (BBZs) were synthesized and evaluated for their anticancer properties. acs.orgresearchgate.net Three compounds, 11a , 12a , and 12b , were found to inhibit Hu Topo I. Compound 12b exhibited 50% inhibition of the enzyme's DNA relaxation activity at a concentration of 16 μM. acs.orgresearchgate.net These benzimidazole-based Topo I poisons represent a structurally distinct class from well-known inhibitors like camptothecin. nih.gov

Beyond kinases and topoisomerases, the benzimidazole scaffold has been utilized to target other enzyme systems. Research has led to the discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as potent and selective activators of Pyruvate Kinase M2 (PKM2). researchgate.net PKM2 is a key enzyme in glycolysis, and its activation is a therapeutic strategy being explored in oncology. researchgate.net

Receptor Binding and Modulation

The imidazole (B134444) ring is a key component in molecules that modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govyoutube.com GABA-A receptors are ligand-gated ion channels composed of five subunits. youtube.com They possess allosteric binding sites that can be targeted by modulators like benzodiazepines to enhance the effect of GABA. youtube.comnih.gov The fusion of a triazole ring with other heterocyclic systems has been used to create ligands for GABA-A receptors. researchgate.net While specific studies on 6-Ethyl-1H-benzo[d]imidazole as a GABA-A receptor positive allosteric modulator (PAM) are not detailed, related structures like imidazobenzodiazepines are known to be subtype-selective modulators of this receptor. nih.govresearchgate.net

Interactions with Nucleic Acids

Benzimidazole derivatives are well-documented as DNA minor groove binders, a class of small molecules that interact non-covalently with the minor groove of the DNA double helix. nih.govlshtm.ac.ukbeilstein-journals.org This binding is often specific to AT-rich sequences. nih.govlshtm.ac.uk The interaction is driven by a combination of hydrogen bonds, electrostatic forces, and van der Waals interactions. nih.gov

Compounds like Hoechst 33258 and 33342 are classic examples of bis-benzimidazole DNA minor groove binders. nih.govbeilstein-journals.org Studies on novel synthesized benzimidazole derivatives confirm this binding mode. nih.govlshtm.ac.uk Spectroscopic techniques and thermal denaturation assays show that these compounds can stabilize the DNA duplex, a characteristic of minor groove binding. lshtm.ac.uk Some derivatives may also interact with DNA through intercalation, where the planar part of the molecule inserts itself between the base pairs of the DNA helix. researchgate.netrsc.org This intercalative ability can be enhanced by the presence of planar moieties, such as a naphthalene group, within the ligand's structure. rsc.org

Cellular Pathway Modulation in Non-Human Cell Lines

The enzymatic inhibition and nucleic acid interactions of benzimidazole derivatives translate into significant effects on cellular pathways, particularly in cancer cell lines.

A primary outcome of treatment with these compounds is the induction of cell cycle arrest. mdpi.comnih.govscience.gov For example, the lead benzimidazole-based multi-kinase inhibitor 6i was found to induce cell cycle arrest in HepG2 liver cancer cells. nih.govresearchgate.net Similarly, the Topo I inhibitors 11a , 12a , and 12b caused a prominent arrest in the G2/M phase of the cell cycle in MDA-MB-231 breast cancer cells. acs.orgresearchgate.net Another benzimidazole derivative, CCL299 , induced G1-phase cell-cycle arrest in HepG2 and HEp-2 cells, an effect associated with the upregulation of p53 and p21 expression and downregulation of CDK2 activity. chiba-u.jp

Following cell cycle arrest, these compounds frequently trigger apoptosis, or programmed cell death. mdpi.comnih.govnih.gov The apoptotic effect of compound 6i in HepG2 cells was accompanied by an upregulation of the pro-apoptotic proteins Caspase-3 and Bax, and downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net In another study, benzimidazole derivatives 10 and 13 were shown to effectively induce apoptosis in A549, MDA-MB 231, and SKOV3 cancer cells. mdpi.com A structural analog of nocodazole, named RDS 60 , also induced apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines, which was confirmed by an increased Bax/Bcl2 ratio and activation of caspases. nih.gov

Cellular Effects of Benzimidazole Derivatives in Cancer Cell Lines

Compound/DerivativeCell Line(s)EffectMolecular Markers
Compound 6iHepG2 (Liver Cancer)Cell Cycle Arrest & Apoptosis↑ Caspase-3, ↑ Bax, ↓ Bcl-2
Compounds 11a, 12bMDA-MB-231 (Breast Cancer)G2/M Phase ArrestN/A
CCL299HepG2, HEp-2G1 Phase Arrest & Apoptosis↑ p-p53, ↑ p21, ↓ p-CDK2
RDS 60FaDu, CAL27 (HNSCC)G2/M Phase Arrest & Apoptosis↑ Bax/Bcl2 ratio

Data compiled from studies on various 1H-benzo[d]imidazole derivatives. nih.govresearchgate.netchiba-u.jpnih.gov

Structure-Activity Relationship (SAR) Studies of Analogues

Conformational Requirements for Molecular Recognition

Further experimental research is required to elucidate the specific antimicrobial properties and structure-activity relationships of this compound.

Exploration of Non Biological Applications

Applications in Materials Science

The unique photophysical and electronic properties of benzimidazole (B57391) derivatives make them attractive candidates for the development of novel materials with applications in electronics and photonics.

Optoelectronic Properties (e.g., Organic Light-Emitting Diodes - OLEDs)

Benzimidazole derivatives are being explored as components in Organic Light-Emitting Diodes (OLEDs) due to their charge-transporting capabilities and high thermal stability. researchgate.net The core structure can be functionalized to tune the electronic properties, influencing the performance of the OLED device. For instance, hybrid compounds incorporating benzimidazole and triazatruxene moieties have been synthesized and investigated as emitting materials for solution-processed non-doped OLEDs. researchgate.net These materials have demonstrated the potential for achieving high brightness and external quantum efficiencies. researchgate.net

In one study, two benzo[d]imidazole/triazatruxene hybrid compounds, 2,7,12-TBI-TAT and 3,8,13-TBI-TAT, were synthesized. The non-doped OLED device fabricated using 2,7,12-TBI-TAT as the light-emitting layer exhibited promising electroluminescence performance, as detailed in the table below.

Device MetricValue
Maximum Brightness10075 cd/m²
Maximum Current Efficiency5.35 cd/A
Maximum External Quantum Efficiency (EQE)2.25%
Performance of a non-doped OLED using a benzimidazole derivative as the emitting material. researchgate.net

Functional Materials Development

The versatility of the benzimidazole core allows for its incorporation into a variety of functional materials. The ability to introduce different substituents on the benzene (B151609) and imidazole (B134444) rings enables the tailoring of properties such as solubility, thermal stability, and charge transport characteristics. researchgate.net These tailored molecules are not only relevant for OLEDs but also for other areas of materials science where specific electronic and photophysical properties are required. The synthesis of benzimidazole derivatives can be achieved through various methods, including the condensation of o-phenylenediamines with aldehydes or carboxylic acids. acs.orgnih.gov

Optical Waveguide Characteristics

Recent research has highlighted the potential of 1H-benzo[d]imidazole derivatives as organic optical waveguides. These materials can confine and guide light, a fundamental property for the development of photonic integrated circuits. While specific studies on 6-Ethyl-1H-benzo[d]imidazole were not identified, research on other substituted benzimidazoles provides insight into this application.

Coordination Chemistry and Catalysis

The nitrogen atoms in the imidazole ring of benzimidazole derivatives make them excellent ligands for coordinating with metal ions. This has led to their extensive use in the design of metal complexes with diverse applications, including catalysis.

Ligand Design for Metal Complexes

Benzimidazole and its derivatives can act as monodentate or bidentate ligands, binding to metal centers through one or both of their nitrogen atoms. jocpr.com The electronic and steric properties of the benzimidazole ligand can be modified by introducing substituents like the ethyl group at the 6-position. These modifications can influence the stability, geometry, and reactivity of the resulting metal complexes. nih.gov The coordination of benzimidazole derivatives to transition metals such as copper, nickel, zinc, and cobalt has been widely studied. nih.govnih.gov Spectroscopic techniques are commonly employed to characterize the coordination mode of the benzimidazole ligand to the metal ion. jocpr.com

Catalytic Activity of this compound-based Complexes

Metal complexes containing benzimidazole-based ligands have shown promise as catalysts in various organic transformations. While specific catalytic studies involving this compound are not prevalent in the literature, the broader class of benzimidazole metal complexes has been investigated for its catalytic potential. For example, transition metal complexes with benzimidazole derivatives have been explored for their catalytic activities. The synthesis of novel phenoxy(phenyl)-1H-benzo[d]imidazoles has been achieved through ruthenium-catalyzed reactions, highlighting the role of metal catalysis in the functionalization of the benzimidazole core itself. researchgate.net

Analytical Chemistry Reagents (e.g., Sensors)

The benzimidazole core is a well-established structural motif in the design of fluorescent chemosensors for the detection of various metal ions. The nitrogen atoms within the imidazole ring system provide excellent coordination sites for metal cations. This interaction often leads to a measurable change in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, allowing for the sensitive and selective detection of specific ions.

Research on benzimidazole derivatives has demonstrated their utility as sensors for ions like Zn²⁺, Cu²⁺, and Co²⁺. The sensing mechanism is often based on processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF). Upon binding with a target ion, the electronic properties of the benzimidazole derivative are altered, resulting in a distinct optical response.

However, a specific investigation into This compound as a fluorescent sensor or analytical reagent is not documented in the reviewed literature. While it can be hypothesized that the ethyl group at the 6-position might influence the electron density and photophysical properties of the benzimidazole ring, and thus its sensing capabilities, no experimental data is available to substantiate this.

Corrosion Inhibition

The use of benzimidazole derivatives as corrosion inhibitors, particularly for mild steel in acidic environments, is a well-documented area of research. The mechanism of inhibition is attributed to the adsorption of the benzimidazole molecules onto the metal surface. This adsorption process is facilitated by the presence of the nitrogen heteroatoms, which can coordinate with the metal atoms, and the aromatic ring, which can interact with the surface via π-electrons. This forms a protective film that isolates the metal from the corrosive medium.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been widely used to evaluate the inhibition efficiency of various benzimidazole derivatives. These studies have shown that factors like the concentration of the inhibitor and the molecular structure (including the nature and position of substituents) significantly affect the corrosion inhibition performance. Generally, an increase in inhibitor concentration leads to higher inhibition efficiency.

Despite the extensive body of research on benzimidazole-based corrosion inhibitors, no specific experimental data or detailed studies on the corrosion inhibition properties of This compound could be located. While it is plausible that this compound would exhibit some level of corrosion inhibition due to the presence of the benzimidazole core, the specific efficiency and the role of the 6-ethyl substituent have not been experimentally determined or reported.

Future Directions and Research Gaps

Development of Novel Synthetic Pathways with Enhanced Sustainability

Current synthetic methodologies for benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions or in the presence of oxidizing agents. acs.orgnih.gov A significant research gap exists in the development of sustainable and eco-friendly synthetic routes specifically tailored for 6-Ethyl-1H-benzo[d]imidazole. Future research should focus on:

Green Catalysis: Exploring the use of nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), which have shown efficacy in producing higher yields in shorter reaction times for other benzimidazole (B57391) derivatives. mdpi.comnih.gov

Alternative Energy Sources: Investigating microwave or ultrasonic irradiation as energy sources to accelerate reaction rates and reduce energy consumption, moving away from conventional heating methods. researchgate.net

Solvent-Free Conditions: Developing one-pot synthesis protocols under solvent-free conditions to minimize the use of hazardous organic solvents. asianpubs.org

Electrochemical Synthesis: Exploring electrochemical methods, such as intramolecular C(sp3)–H amination, which offer a greener alternative for constructing the benzimidazole core. acs.org

The successful development of such methods would not only improve the environmental footprint of synthesizing this compound but also potentially enhance yield and purity.

Advanced Computational Studies for Property Prediction and Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding the design of new compounds. For the benzimidazole class, methods like Density Functional Theory (DFT) have been employed to analyze electronic properties and predict reactivity. researchgate.netnih.govkaust.edu.sa However, specific computational studies on this compound are lacking. Future computational work should aim to:

Predict Physicochemical Properties: Utilize tools like COSMOtherm to predict fundamental properties such as density, viscosity, vapor pressure, and vaporization enthalpies, which are crucial for process design and application development. mdpi.com

Elucidate Electronic Structure: Employ DFT calculations to understand the electronic structure, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are vital for predicting reactivity and optical properties. researchgate.net

Simulate Interactions: Conduct molecular docking studies to predict the binding affinity and mode of interaction of this compound with various biological targets, thereby guiding experimental screening efforts. mdpi.comnih.gov

These computational investigations would provide valuable insights into the molecule's behavior and accelerate the discovery of its potential applications.

Comprehensive Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of a molecule and its physical, chemical, and biological properties is fundamental to rational drug design and materials science. For the benzimidazole scaffold, structure-activity relationship (SAR) studies have been crucial in optimizing compounds for specific biological targets. nih.govacs.org A comprehensive SPR study for this compound and its derivatives is a significant research gap. Future studies should systematically investigate how modifications to the this compound core influence its properties.

Structural Modification Potential Property to Investigate Rationale/Example from Benzimidazole Class
Substitution on the benzene (B151609) ringBiological activity, solubilityMethyl groups at the 6-position have been shown to influence binding to the GABA-A receptor. acs.org
N-alkylation/arylationLipophilicity, binding affinityVaries the steric and electronic properties, impacting interactions with biological targets.
Functionalization of the ethyl groupPolarity, material propertiesIntroducing polar groups could enhance solubility or create sites for polymerization.

Systematic synthesis and characterization of a library of derivatives would be essential to build a robust SPR model for this specific benzimidazole.

Exploration of New Biological Targets and Mechanisms (In Vitro)

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govacu.edu.innih.gov They are known to interact with various biomolecular targets such as DNA, human topoisomerase I, and various kinases. acs.orgnih.govnih.gov However, the specific biological profile of this compound is largely unexplored.

A crucial future direction is the extensive in vitro screening of this compound against a diverse panel of biological targets. Key areas for exploration include:

Anticancer Activity: Screening against a panel of human cancer cell lines (e.g., NCI-60) to identify potential cytotoxic effects and determine IC50 values. acs.orgacu.edu.inresearchgate.net Subsequent studies could investigate mechanisms like cell cycle arrest and apoptosis induction. nih.gov

Kinase Inhibition: Evaluating its potential as a multi-targeted kinase inhibitor, a promising strategy in cancer therapy. nih.gov

Enzyme Inhibition: Assessing inhibitory activity against enzymes like phosphodiesterases, which are targets for various therapeutic agents. nih.gov

Antimicrobial and Antibiofilm Activity: Testing against a range of bacterial and fungal pathogens, including evaluating its ability to inhibit biofilm formation. nih.gov

Receptor Modulation: Investigating its interaction with receptors like the GABA-A receptor, where other benzimidazoles have shown positive allosteric modulatory effects. acs.orgsemanticscholar.org

Integration into Advanced Material Systems

The application of benzimidazole derivatives extends beyond pharmacology into the realm of materials science. Their rigid, aromatic structure and hydrogen-bonding capabilities make them attractive building blocks for advanced materials. The potential integration of this compound into such systems is a completely unexplored research area. Future investigations could focus on:

Polymer Synthesis: Using the benzimidazole core as a monomer or a pendant group in the synthesis of high-performance polymers, such as polybenzimidazoles (PBIs), known for their thermal and chemical stability.

Organic Electronics: Exploring its potential as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), given the electronic properties of the benzimidazole system.

Corrosion Inhibitors: Investigating its ability to form protective films on metal surfaces, a known application for some heterocyclic compounds.

Multidisciplinary Research Approaches for Comprehensive Understanding

A comprehensive understanding of this compound can only be achieved through a multidisciplinary approach that integrates synthetic chemistry, computational modeling, pharmacology, and materials science. The isolated nature of current research on benzimidazole derivatives highlights the need for more collaborative efforts.

Future research should be structured around collaborative projects where:

Synthetic chemists develop novel, sustainable pathways.

Computational chemists predict properties and guide experimental design.

Pharmacologists and biologists conduct in-depth in vitro and in vivo evaluations.

Materials scientists explore applications in polymers and electronics.

Such an integrated approach will be essential to fully elucidate the scientific and commercial potential of this compound and accelerate its journey from a chemical entity to a valuable product.

Q & A

Basic: What are the recommended synthetic routes for 6-Ethyl-1H-benzo[d]imidazole derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic addition : Reacting imidazole derivatives with ethyl-containing electrophiles (e.g., ethyl halides) under basic conditions (e.g., Na₂CO₃ in DMSO) .
  • Catalyzed synthesis : Using nano-SiO₂ as a sustainable catalyst for benzimidazole formation via one-pot condensation of aldehydes and o-phenylenediamine, achieving yields >80% under solvent-free conditions .
  • Solvent selection : Polar aprotic solvents like DMF improve reaction homogeneity, while reflux conditions (e.g., 1 hour at 80°C) enhance completion .
    Key factors : Catalyst type (e.g., SiO₂ vs. acid/base), solvent polarity, and temperature directly affect purity. For example, Pd-catalyzed intramolecular C–N bond formation minimizes side reactions in fused benzodiazepine derivatives .

Basic: How can computational methods like DFT and QSAR models optimize the design of this compound derivatives?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-311++G(d,p) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra (IR/Raman) for structural validation . For example, DFT accurately modeled the planar geometry of benzimidazole-naphthalene hybrids .
  • QSAR models : Train Random Forest Regression (RFR) models on descriptors like logP, polar surface area, and DFT-derived parameters (e.g., Fukui indices) to predict biological activity or reactivity. A study on Fe(VI) oxidation of imidazole ionic liquids achieved R² > 0.9 using such methods .
    Validation : Cross-check computational results with experimental data (e.g., NMR/X-ray crystallography) to resolve discrepancies .

Advanced: What strategies resolve contradictions in biological activity data for structurally similar benzimidazole derivatives?

Methodological Answer:

  • Systematic SAR analysis : Compare substituent effects (e.g., –Cl vs. –CH₃ at R₂/R₃ positions) on antimicrobial activity. For instance, 4-chloro derivatives showed 3× higher activity against S. aureus than unsubstituted analogs .
  • Dose-response profiling : Use in vitro assays (e.g., MIC for antimicrobials or IC₅₀ for cytotoxicity) to quantify potency variations. A study on 2-phenyl-benzimidazoles revealed that –Cl substituents enhanced EGFR inhibition by 40% compared to –H .
  • Data normalization : Account for experimental variables (e.g., cell line sensitivity, solvent effects) using positive controls (e.g., cisplatin for cytotoxicity) .

Advanced: How can researchers design multi-target pharmacological studies for this compound derivatives?

Methodological Answer:

  • In-silico polypharmacology screening : Perform molecular docking against multiple targets (e.g., EGFR, DNA gyrase) using AutoDock Vina. A study on 2-phenyl-benzimidazoles identified dual EGFR/HER2 inhibitors with ΔG < −9 kcal/mol .
  • ADMET profiling : Use SwissADME or ProTox-II to predict pharmacokinetic properties (e.g., BBB permeability) and toxicity (e.g., hepatotoxicity). For example, derivatives with logP > 3.5 showed poor aqueous solubility but enhanced membrane permeability .
  • In vitro validation : Prioritize compounds with balanced activity (e.g., IC₅₀ < 10 µM across targets) for further optimization .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound derivatives?

Methodological Answer:

  • NMR/IR spectroscopy :
    • ¹H NMR : Identify ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and imidazole NH (δ 12–13 ppm) .
    • IR : Confirm C–N stretching (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles (e.g., 61.73° between imidazole and phenyl rings) and planarity using SHELXL .
  • Mass spectrometry : HRMS (ESI-TOF) verifies molecular ions (e.g., [M+H]⁺ for C₁₀H₁₁N₂: m/z 159.0922) .

Advanced: How can researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

  • Parameter refinement : Adjust force fields (e.g., AMBER vs. CHARMM) or basis sets (e.g., 6-31G* vs. 6-311++G(d,p)) in DFT to better match experimental ΔG values .
  • Solvent effect modeling : Include implicit solvent models (e.g., COSMO) in docking simulations to account for hydrophobic interactions .
  • Validation cohort : Test outliers in orthogonal assays (e.g., SPR for binding kinetics) to confirm false positives/negatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.